Deoxyviolacein

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

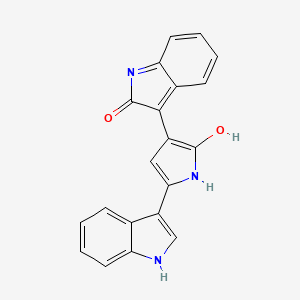

Deoxyviolacein es un pigmento bis-indólico derivado de L-triptófano. Es un análogo estructural de la violaceína, un pigmento púrpura bien conocido producido por ciertas bacterias. La this compound se sintetiza en concentraciones más bajas en comparación con la violaceína en bacterias de tipo salvaje. Este compuesto ha despertado interés debido a sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Deoxyviolacein se puede sintetizar mediante fermentación microbiana. Un método implica el uso de cepas genéticamente modificadas de bacterias como Citrobacter freundii. La vía biosintética incluye la expresión de genes vioabce, que son responsables de la producción de this compound . El proceso de fermentación generalmente implica cultivar las bacterias en un medio rico en nutrientes, seguido de la extracción y purificación del pigmento utilizando técnicas como la cromatografía líquida de alta resolución .

Métodos de producción industrial: La producción industrial de this compound se puede lograr optimizando las condiciones de fermentación y utilizando cepas bacterianas recombinantes. Por ejemplo, se ha utilizado una cepa genéticamente modificada de Yarrowia lipolytica para producir una mezcla de violaceína y this compound. Los pigmentos se separan y purifican luego utilizando cromatografía en columna con una mezcla de acetato de etilo y ciclohexano .

Análisis De Reacciones Químicas

Tipos de reacciones: Deoxyviolacein se somete a diversas reacciones químicas, incluida la oxidación, reducción y sustitución. Estas reacciones son catalizadas por enzimas codificadas por el operón vio .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen dinucleótido de flavina y adenina (FAD), dinucleótido de nicotinamida y adenina fosfato (NADP) y hemo-hierro (II). Las reacciones generalmente ocurren en condiciones suaves, con la participación de oxígeno en el paso final de descarboxilación .

Productos principales: Los productos principales formados a partir de las reacciones que involucran this compound incluyen varios derivados con posibles actividades biológicas. Por ejemplo, la oxidación enzimática de this compound puede conducir a la formación de compuestos con propiedades antimicrobianas mejoradas .

Aplicaciones Científicas De Investigación

Deoxyviolacein tiene varias aplicaciones de investigación científica debido a sus actividades biológicas. En química, se utiliza como compuesto modelo para estudiar pigmentos bis-indólicos. En biología y medicina, this compound ha mostrado potencial como agente antimicrobiano y anticancerígeno. Exhibe una inhibición significativa de la proliferación de células de carcinoma hepatocelular a bajas concentraciones . Además, se ha estudiado this compound por sus propiedades antioxidantes y su capacidad para resistir ácidos, álcalis y radiación ultravioleta .

Mecanismo De Acción

El mecanismo de acción de deoxyviolacein implica su interacción con objetivos y vías celulares. Se ha demostrado que induce la apoptosis en las células cancerosas al activar las vías de caspasa e inhibir la proliferación celular . This compound también exhibe actividad antimicrobiana al interrumpir las membranas celulares bacterianas e inhibir enzimas esenciales .

Comparación Con Compuestos Similares

Deoxyviolacein es similar a otros pigmentos bis-indólicos como la violaceína y la prodigiosina. es único en sus características estructurales y actividades biológicas. Si bien la violaceína se produce y estudia con más frecuencia, this compound ofrece ventajas distintas en términos de su estabilidad y resistencia a los factores ambientales . Prodigiosina, otro pigmento bis-indólico, es conocido por sus propiedades antimicrobianas y anticancerígenas, pero difiere en su estructura química y modo de acción .

Lista de compuestos similares:- Violaceína

- Prodigiosina

Actividad Biológica

Deoxyviolacein, a derivative of the well-known pigment violacein, has garnered significant attention due to its diverse biological activities. This article explores the various biological properties of this compound, including its antimicrobial, antifungal, antiparasitic, and anticancer effects, supported by recent research findings and case studies.

Overview of this compound

This compound is synthesized from L-tryptophan through a series of enzymatic reactions involving the VioA, VioB, VioC, and VioE genes. It is primarily produced by certain strains of bacteria such as Chromobacterium violaceum and Janthinobacterium lividum. While structurally similar to violacein, this compound exhibits distinct biological properties that make it a compound of interest in pharmaceutical research.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties:

- Bacterial Inhibition : Research indicates that this compound shows bacteriostatic effects against various Gram-positive and Gram-negative bacteria. It has been particularly effective against Staphylococcus aureus and Escherichia coli at concentrations above 6.1 mmol/L .

- Fungal Activity : A study highlighted its strong antifungal activity against Rhizoctonia solani, outperforming its parent compound violacein in this regard .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.1 mmol/L |

| Escherichia coli | 6.1 mmol/L |

| Rhizoctonia solani | Effective at concentrations > 6.1 mmol/L |

Antiparasitic Effects

This compound has shown promise in combating parasitic infections:

- Malaria : It has been found to be effective against Plasmodium falciparum, including drug-resistant strains. Interestingly, this compound was less toxic to mammalian cells compared to violacein, making it a potential candidate for anti-malarial treatment .

- Chagas Disease : Studies have indicated that this compound inhibits Trypanosoma cruzi, the causative agent of Chagas disease, at lower concentrations than currently used treatments like Benznidazole .

Anticancer Properties

The anticancer potential of this compound is notable:

- Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The mechanism involves the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction and subsequent cell death .

- In Vivo Studies : Animal models have demonstrated that treatment with this compound can lead to tumor regression without adverse effects on healthy tissues .

| Cancer Cell Line | Effect Observed |

|---|---|

| HeLa | Induction of apoptosis |

| A549 | Induction of apoptosis |

| MCF-7 | Induction of apoptosis |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : this compound increases ROS levels in cancer cells, leading to oxidative stress and apoptosis .

- Membrane Disruption : It interferes with cellular membranes, affecting the physiological activities of target cells .

- Synergistic Effects : this compound may enhance the efficacy of other antibiotics when used in combination therapies .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- A study conducted by Carvalho et al. (2006) demonstrated that this compound induced significant ROS production in colon cancer cell lines, leading to apoptosis through caspase activation.

- Research by Bilsland et al. (2018) highlighted the reduced toxicity of this compound towards mammalian cells compared to its parent compound while maintaining efficacy against malaria parasites.

Propiedades

IUPAC Name |

3-[2-hydroxy-5-(1H-indol-3-yl)-1H-pyrrol-3-yl]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O2/c24-19-13(18-12-6-2-4-8-16(12)22-20(18)25)9-17(23-19)14-10-21-15-7-3-1-5-11(14)15/h1-10,21,23-24H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKIFAKMDLEWJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC(=C(N3)O)C4=C5C=CC=CC5=NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is deoxyviolacein, and where is it found?

A: this compound is a violet pigment naturally produced by certain bacteria, including Chromobacterium violaceum, Janthinobacterium lividum, and Pseudoalteromonas species. [, , , , , ]

Q2: How is this compound biosynthesized?

A: this compound biosynthesis originates from L-tryptophan and involves a series of enzymatic reactions catalyzed by the vioABCDE gene cluster. [, , , ] The absence of the vioD gene leads to the exclusive production of this compound, which lacks a hydroxyl group compared to violacein. [, , ]

Q3: What is the relationship between this compound and violacein?

A: this compound is a biosynthetic precursor and structural analog of violacein. Both compounds share a similar bis-indole structure, but this compound lacks a hydroxyl group on one of the indole rings. [, , ]

Q4: Can the this compound biosynthetic pathway accept modified tryptophan analogs?

A: Yes, the enzymes in the this compound biosynthetic pathway exhibit substrate promiscuity. Research has shown that feeding bacteria expressing the vioABCE genes with tryptophan analogs can generate novel this compound analogs. [, ] For instance, supplying 5-bromo-tryptophan or co-expressing a tryptophan 7-halogenase can yield halogenated this compound derivatives. []

Q5: How can this compound production be enhanced in microbial hosts?

A5: Several strategies can enhance this compound production:

- Culture Media Optimization: Cultivating bacteria in minimal media, like Davis minimal broth with glycerol, significantly increases this compound titers compared to nutrient-rich media. []

- Engineering Tryptophan Biosynthesis: Enhancing the supply of L-tryptophan, the precursor molecule, through metabolic engineering strategies targeting the shikimate and tryptophan pathways leads to higher this compound production. [, , ]

- Fungal Elicitation: Introducing fungal elicitors, such as extracts from Agaricus bisporus, can stimulate this compound production in some bacterial strains. []

Q6: What are the potential applications of this compound?

A6: this compound exhibits various biological activities, making it a promising candidate for several applications:

- Antibacterial Agent: this compound displays antibacterial activity against both Gram-positive and Gram-negative bacteria. []

- Anticancer Agent: Research suggests potential antitumor activity for this compound, warranting further investigation for its use in cancer therapies. [, ]

- Antimicrobial Drug: Studies indicate promising antiplasmodial and trypanocidal activities for this compound, suggesting its potential as an antimicrobial drug. []

- Biodegradable Polymer: this compound's color properties make it suitable for incorporation into biodegradable polymers like polyhydroxyalkanoates (PHAs) and cellulose, offering potential applications in packaging and biomedical materials. []

Q7: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C19H13N3O, and its molecular weight is 303.32 g/mol. [, , ]

Q8: What are the key spectroscopic features of this compound?

A8: this compound exhibits distinct spectroscopic properties:

- UV-Vis Spectroscopy: It shows characteristic absorption maxima in the visible region, contributing to its violet color. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed structural information about this compound. [, , ]

- Mass Spectrometry (MS): MS analysis confirms the molecular weight and fragmentation pattern of this compound. [, ]

Q9: What is the role of computational chemistry in understanding this compound?

A9: Computational chemistry plays a crucial role in:

- Structural Elucidation: Techniques like molecular mechanics and quantum chemical calculations help determine the three-dimensional structure and electronic properties of this compound. [, ]

- Structure-Activity Relationship (SAR) Studies: Computational models help understand how structural modifications in this compound affect its biological activity, facilitating the design of novel analogs with improved potency or selectivity. [, ]

- Drug Design: Computational tools assist in screening virtual libraries of compounds to identify potential this compound analogs with enhanced therapeutic properties. []

Q10: Is this compound stable under different environmental conditions?

A: The stability of this compound can be affected by factors like pH, temperature, and light exposure. Studies suggest that it exhibits good stability under neutral pH, ambient temperature, and dark conditions. [, ]

Q11: How can the stability of this compound be improved?

A: Formulation strategies, such as encapsulation in nanoparticles or incorporation into stable matrices, can enhance this compound's stability and shelf life. []

Q12: What materials is this compound compatible with?

A: this compound exhibits compatibility with various materials, including natural and synthetic polymers. This compatibility makes it suitable for applications in textiles, cosmetics, and biodegradable materials. [, , ]

Q13: How is this compound typically extracted and purified?

A: this compound can be extracted from bacterial cultures using organic solvents like ethyl acetate. Purification typically involves techniques such as column chromatography, often with a cyclohexane/ethyl acetate mobile phase. [, ]

Q14: What analytical methods are used to quantify this compound?

A: High-performance liquid chromatography (HPLC) is commonly used to quantify this compound. Researchers have also developed and validated microplate reader assays, offering a faster and higher-throughput alternative for quantifying this compound. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.